molecular formula C18H24N4O3 B5631530 2-[4-[(2,4,5-Trimethoxyphenyl)methyl]piperazin-1-yl]pyrimidine

2-[4-[(2,4,5-Trimethoxyphenyl)methyl]piperazin-1-yl]pyrimidine

Cat. No.: B5631530
M. Wt: 344.4 g/mol
InChI Key: MMFWUGWVZRZJDU-UHFFFAOYSA-N
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Description

2-[4-[(2,4,5-Trimethoxyphenyl)methyl]piperazin-1-yl]pyrimidine is a synthetic organic compound that features a piperazine ring substituted with a trimethoxyphenyl group and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[(2,4,5-Trimethoxyphenyl)methyl]piperazin-1-yl]pyrimidine typically involves a multi-step process. One common method includes the reaction of 2,4,5-trimethoxybenzyl chloride with piperazine to form the intermediate 4-[(2,4,5-trimethoxyphenyl)methyl]piperazine. This intermediate is then reacted with a pyrimidine derivative under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-[4-[(2,4,5-Trimethoxyphenyl)methyl]piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines .

Scientific Research Applications

2-[4-[(2,4,5-Trimethoxyphenyl)methyl]piperazin-1-yl]pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-[(2,4,5-Trimethoxyphenyl)methyl]piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets. It is believed to modulate the activity of certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Properties

IUPAC Name

2-[4-[(2,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O3/c1-23-15-12-17(25-3)16(24-2)11-14(15)13-21-7-9-22(10-8-21)18-19-5-4-6-20-18/h4-6,11-12H,7-10,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMFWUGWVZRZJDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1CN2CCN(CC2)C3=NC=CC=N3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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